![molecular formula C11H15Cl2N3S B2448159 3-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]propan-1-amine dihydrochloride CAS No. 1955547-39-3](/img/structure/B2448159.png)
3-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]propan-1-amine dihydrochloride
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Overview
Description
This compound is a derivative of pyridine and thiazole . It is related to 4-(Pyridin-4-yl)thiazol-2-amine, which has been studied as an efficient non-toxic inhibitor for mild steel in hydrochloric acid solutions . The compound is also related to 3-(Pyridin-4-yl)propan-1-amine and 3-(3-Pyridyl)propylamine , which have been used in various chemical reactions .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .Chemical Reactions Analysis
The compound is likely to participate in various chemical reactions. For instance, 3-(3-Pyridyl)propylamine is used in the intra-molecular nucleophilic cyclization of 4-(3-pyridyl)butylamine to yield 6,7,8,9 tetrahydro-5H-pyrido[2,3-b]azepine .Scientific Research Applications
Chemical Synthesis and Diversity
3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a ketonic Mannich base, has been used as a starting material for various alkylation and ring closure reactions. These processes have generated a structurally diverse library of compounds, including dithiocarbamates, thioethers, and derivatives of pyrazolines, pyridines, benzodiazepines, and others, indicating a potential for creating diverse chemical entities using similar starting compounds (Roman, 2013).
Antimicrobial Applications
Research has shown the synthesis of heterocyclic compounds, such as 3-(4-substitutedthiocarbamidophenyl)-N,N-dimethyl-3-pyridin-2-yl-propan-1-amine, displaying significant antimicrobial properties. These compounds are synthesized by reacting 3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-yl-propan-1-amine with thiourea, highlighting the antimicrobial potential of compounds derived from this chemical class (Tayade, Shekar, & Shekar, 2012).
Quantum Chemical Analysis
N-(Pyridin-2-yl)thiazol-2-amine, a functional unit in many therapeutically important species, exhibits dynamic tautomerism and divalent N(I) character. Quantum chemical analysis reveals competitive isomeric structures and electron-donating properties in these compounds, which may be relevant in pharmaceutical applications (Bhatia, Malkhede, & Bharatam, 2013).
Non-Covalent Interaction Studies
1-(4-Chloromethylbenzoyl)-3-(4, 6-di-substituted pyrimidine-2-yl)thioureas have been studied for their intramolecular non-covalent interactions, essential for understanding molecular behavior in various applications, including pharmaceuticals (Zhang et al., 2018).
Oxidative C–S Bond Formation
Biologically potent N-(pyridin-2-yl)benzo[d]thiazol-2-amines have been synthesized using an oxidative C–S bond formation strategy. This metal-free approach suggests potential in developing new therapeutic agents (Mariappan, Rajaguru, Roja, Muthusubramanian, & Bhuvanesh, 2016).
Synthesis of Antimicrobial Compounds
The synthesis of compounds like 5-Arylazothiazole, Pyrazolo[1,5-a] Pyrimidine, Triazolo[4,3-a]Pyrimidine, and Pyrimido[1,2-a]Benzimidazole derivatives containing the thiazole moiety has shown promising antimicrobial activities (Abdelhamid, Abdelall, Abdel-Riheem, & Ahmed, 2010).
Future Directions
The future directions for this compound could involve further studies on its synthesis, properties, and potential applications. For instance, the synthesis of N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine could be further explored . Additionally, the compound’s potential as a corrosion inhibitor, similar to 4-(Pyridin-4-yl)thiazol-2-amine , could be investigated.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets . These include various enzymes, receptors, and proteins involved in critical biological processes.
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in the function of the target . The specific interactions and resulting changes would depend on the exact nature of the target and the structure of the compound.
Biochemical Pathways
Thiazole derivatives have been found to affect a wide range of biochemical pathways . These include pathways involved in inflammation, pain sensation, microbial infection, and cancer, among others.
Pharmacokinetics
Factors such as solubility, stability, and permeability can influence how well a compound is absorbed and distributed within the body .
Result of Action
Based on the known effects of thiazole derivatives, it can be inferred that this compound may have a range of potential effects, including anti-inflammatory, analgesic, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
properties
IUPAC Name |
3-(4-pyridin-2-yl-1,3-thiazol-2-yl)propan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S.2ClH/c12-6-3-5-11-14-10(8-15-11)9-4-1-2-7-13-9;;/h1-2,4,7-8H,3,5-6,12H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIVVQBNIPRBNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)CCCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]propan-1-amine dihydrochloride |
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